molecular formula C8H8ClIO B2736689 1-Chloro-5-iodo-4-methoxy-2-methylbenzene CAS No. 850864-46-9

1-Chloro-5-iodo-4-methoxy-2-methylbenzene

Cat. No. B2736689
CAS RN: 850864-46-9
M. Wt: 282.51
InChI Key: QRBRZQACCUCWPP-UHFFFAOYSA-N
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Description

“1-Chloro-5-iodo-4-methoxy-2-methylbenzene” is a chemical compound . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzene ring substituted with a chlorine atom, an iodine atom, a methoxy group, and a methyl group .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, density, and molecular weight are not specified in the available data .

Scientific Research Applications

Polymer Synthesis and Characterization

Research into polymers derived from methoxybenzene derivatives, including 1-methoxy-4-ethoxybenzene and its analogs, has led to the development of materials with specific solubility and electrical conductivity properties. These polymers exhibit significant π-electron delocalization, affecting their optical properties, such as ultraviolet absorption and fluorescence spectra. This work underscores the potential of methoxybenzene derivatives in synthesizing novel polymeric materials with tailored electronic and optical characteristics (Moustafid et al., 1991).

Electrochemical Reduction

The electrochemical behavior of methoxybenzene derivatives has been extensively studied, highlighting their potential in environmental pollutant degradation and organic synthesis. The reduction of methyl triclosan, a methoxybenzene derivative, demonstrates the compound's reactivity towards electrophilic attack and its potential utility in remediation and synthetic applications (Peverly et al., 2014).

Halogen Bonding in Structural Determinants

The study of halogen bonding in methoxybenzene derivatives, such as 4-halotriaroylbenzenes, has provided insights into the structural determinants of these compounds. The importance of C-X...O=C interactions and the role of type-II I...I interactions in the structural organization highlight the significance of halogen bonding in the design and development of materials and pharmaceuticals (Pigge et al., 2006).

Catalysis and Organic Synthesis

Methoxybenzene derivatives serve as catalysts and intermediates in various organic transformations. For instance, iodobenzene-catalyzed cyclization of N-methoxyethanesulfonamides exemplifies the use of methoxybenzene derivatives in synthesizing complex organic molecules, showcasing their utility in pharmaceutical and synthetic organic chemistry (Moroda & Togo, 2008).

Biomass Conversion and Fuel Production

The conversion of anisole, a methoxybenzene derivative, over a Pt/HBeta catalyst into gasoline-range molecules illustrates the potential of methoxybenzene derivatives in biomass conversion and sustainable fuel production. This research demonstrates the catalytic efficiency of methoxybenzene derivatives in transforming lignin-derived phenolic compounds into valuable hydrocarbons (Zhu et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-chloro-5-iodo-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBRZQACCUCWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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